molecular formula C21H28N2O7 B1404544 (3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid CAS No. 1251001-22-5

(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid

Cat. No.: B1404544
CAS No.: 1251001-22-5
M. Wt: 420.5 g/mol
InChI Key: OQZBJNZUDVGSRD-GVDBMIGSSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as carboxylic acid, carbonyl, and oxazine . Oxazine rings are found in many biologically active compounds .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps, including the formation of the oxazine ring and the introduction of the carboxylic acid and carbonyl groups . Protodeboronation of pinacol boronic esters is a method that could potentially be used in the synthesis .


Molecular Structure Analysis

The molecule has a complex structure with multiple chiral centers, indicated by the (3R*,4aS*,8aR*) notation in its name. This suggests that the molecule has a specific three-dimensional arrangement .


Chemical Reactions Analysis

Esters, such as the one in this molecule, can undergo reactions like esterification and hydrolysis . Oxazine rings can also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such a molecule would depend on its structure and functional groups. For example, the presence of a carboxylic acid group could make the molecule acidic .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study described the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid from 4-hydroxy-3-nitrobenzoic acid through a series of reactions including esterification, etherification, reductive cyclization, nitration, and hydrolysis (Yin Du-lin, 2007).
  • Another research explored the reactions of acetylenecarboxylic acid with amines, leading to the synthesis of various oxazine derivatives including 2-oxo-3-ethoxycarbonylmethylene-1,2,3,4-tetrahydrobenzoquinoxaline (Iwanami et al., 1964).
  • A study reported the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate (Arrault et al., 2002).

Applications in Antibacterial Agents and Anticancer Research

  • Research into the synthesis and antibacterial activities of substituted 7-oxo-2, 3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids found that certain analogues showed potent antibacterial activity against various pathogens (Hayakawa et al., 1984).
  • A study on the synthesis of potential anticancer agents focused on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds were evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Novel Synthetic Methods and Transformations

  • An innovative synthesis method for 3,4-dihydro-2H-benzo[1,4]oxazines, used in biology and medication, was developed using 2-aminophenol as the starting material (詹淑婷, 2012).
  • Another research outlined the synthesis of pyrido[2,3-b][1,4]oxazine as a potential scaffold for bioactive compounds, using a three-step reaction condition (Gim et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the molecule. For instance, if it’s a drug, the mechanism would involve interaction with biological targets .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this molecule. This could include developing more efficient synthesis methods or studying its biological activity .

Properties

IUPAC Name

(3R,4aS,8aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylmethoxycarbonyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O7/c1-21(2,3)30-20(27)23-15-11-22(10-9-17(15)28-13-16(23)18(24)25)19(26)29-12-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,24,25)/t15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZBJNZUDVGSRD-GVDBMIGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CN(CCC2OCC1C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CN(CC[C@H]2OC[C@@H]1C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid
Reactant of Route 2
(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid
Reactant of Route 3
(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid
Reactant of Route 4
(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid
Reactant of Route 5
(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid

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